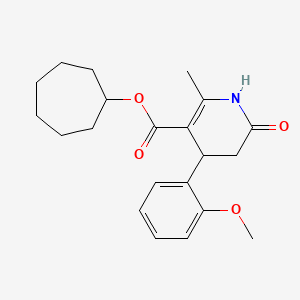

![molecular formula C22H27N3O4 B5546887 8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)

8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest is a complex organic molecule characterized by the presence of a diazaspiro[5.5]undecane core, which is a common structural motif in many biologically active compounds and synthetic targets due to its unique chemical and physical properties. This compound, with its furoyl and pyridinyl substituents, represents a class of molecules that have been synthesized for a variety of research purposes, including the study of their chemical reactivity, physical characteristics, and potential applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one of interest, typically involves multistep synthetic routes. These routes may involve the reaction of 1,3-diaryl-2-propen-1-ones with barbituric or thiobarbituric acids in aqueous ethanol under reflux conditions without using any catalysts (Ahmed et al., 2012). Another approach involves one-pot, multi-component reactions catalyzed by tertiary amines to synthesize functionalized trifluoromethylated derivatives (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various analytical techniques, including ultraviolet, infrared, NMR, mass spectrometry, and elemental analysis. These techniques confirm the unique structural features of these compounds, such as the spirocyclic core and the presence of substituent groups that contribute to their reactivity and physical properties (Ahmed et al., 2012).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including intramolecular spirocyclization, to construct the diazaspiro core (Parameswarappa & Pigge, 2011). They can also participate in reactions leading to the synthesis of functionalized compounds, demonstrating a broad range of chemical reactivity useful in synthetic organic chemistry.

科学的研究の応用

Synthesis and Characterization

A variety of diazaspiro[5.5]undecane derivatives have been synthesized through reactions involving barbituric acid and aromatic aldehydes, showcasing their potential in creating diverse chemical structures. These compounds have been characterized using multiple analytical methods to confirm their structures, demonstrating the versatility of diazaspiro[5.5]undecane frameworks in chemical synthesis (Ahmed et al., 2012).

Pharmacological Applications

Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, indicating their potential utility in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Catalysis and Reaction Efficiency

Research into the synthesis of trifluoromethylated diazaspiro[5.5]undecane derivatives has highlighted the role of catalysts and temperature in enhancing reaction efficiency and yield. This suggests the importance of diazaspiro[5.5]undecane structures in the development of efficient synthetic pathways (Li et al., 2014).

Spirocyclization Techniques

The construction of diazaspiro[5.5]undecane derivatives via spirocyclization represents a significant methodological advancement, enabling the synthesis of complex structures from simpler pyridine substrates. This technique underscores the structural complexity attainable with diazaspiro[5.5]undecane cores (Parameswarappa & Pigge, 2011).

Heterocyclic Chemistry

The synthesis of sulfur-containing heterocycles based on diazaspiro[5.5]undecane structures highlights their relevance in creating pharmacologically active compounds. This research indicates the potential for diazaspiro[5.5]undecane derivatives in drug discovery and development (Reddy et al., 2001).

Catalyst-Free Synthesis

An efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles demonstrates the potential for sustainable and eco-friendly chemical processes involving diazaspiro[5.5]undecane derivatives. This approach offers a promising route for the synthesis of complex molecules with minimal environmental impact (Aggarwal et al., 2014).

特性

IUPAC Name |

8-[5-(hydroxymethyl)furan-2-carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c26-14-18-5-6-19(29-18)21(28)25-12-3-9-22(16-25)10-7-20(27)24(15-22)13-8-17-4-1-2-11-23-17/h1-2,4-6,11,26H,3,7-10,12-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATIWFMBZKAYSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(=O)N(C2)CCC3=CC=CC=N3)CN(C1)C(=O)C4=CC=C(O4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[5-(Hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)

![[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)

![N'-(2,4-dichlorobenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5546850.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(4-methoxy-2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546859.png)

![methyl 4-{[(2-nitrophenyl)thio]amino}benzoate](/img/structure/B5546862.png)

![N-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5546865.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)